molecular formula C14H12BrN3OS B2988575 2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole CAS No. 477856-63-6

2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole

Cat. No.: B2988575
CAS No.: 477856-63-6
M. Wt: 350.23
InChI Key: WLBDRAVXQNFDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative featuring a 4-bromobenzyl sulfanyl group at position 2 and a 1-methylpyrrole substituent at position 3. The 1,3,4-oxadiazole core is a five-membered heterocycle known for its stability and diverse biological activities, including antimicrobial, anti-inflammatory, and plant resistance-enhancing properties .

Synthetically, this compound can be derived via cyclization of thioacetohydrazide intermediates or by reacting preformed oxadiazole scaffolds with appropriate amines or halides. For example, analogous compounds like 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole are synthesized by reacting hydrazides with carboxylic acids in phosphorus oxychloride, followed by functionalization . Characterization typically involves NMR, HRMS, and IR spectroscopy to confirm structure and purity .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-5-(1-methylpyrrol-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3OS/c1-18-8-2-3-12(18)13-16-17-14(19-13)20-9-10-4-6-11(15)7-5-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBDRAVXQNFDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NN=C(O2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole (CAS: 477856-63-6) belongs to the oxadiazole family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer potential, antimicrobial properties, and other pharmacological effects supported by various studies.

  • Molecular Formula : C14H12BrN3OS
  • Molar Mass : 350.23 g/mol
  • Boiling Point : Approximately 501.3 °C
  • Density : 1.55 g/cm³

Biological Activity Overview

Recent studies have highlighted the promising biological activities of oxadiazole derivatives, including those similar to 2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole. The following sections detail specific activities observed in various studies.

Anticancer Activity

A significant focus has been on the anticancer properties of oxadiazole derivatives. The compound has shown potential against various cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
HCT-116 (Colorectal Cancer)Not specified

In a study evaluating a library of oxadiazole derivatives, it was found that certain compounds exhibited cytotoxicity against human tumor cell lines such as HCT-116 and HeLa. The mechanism of action involved the inhibition of topoisomerase I activity, which was supported by molecular docking studies .

Apoptosis Induction

Flow cytometry assays indicated that oxadiazole derivatives could induce apoptosis in cancer cells. For instance, compounds similar to 2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole were shown to increase p53 expression levels and caspase-3 cleavage in MCF-7 cells, leading to programmed cell death .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. In vitro studies have demonstrated varying degrees of activity against Mycobacterium tuberculosis and other bacterial strains:

Microorganism MIC (µg/mL) Reference
Mtb H37Rv0.25

The compound's structural modifications are believed to enhance its interaction with microbial targets, thereby improving its efficacy.

Case Studies

Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their antiproliferative activity using the MTT assay. The results indicated that some compounds had significant cytotoxic effects on cancer cell lines .
  • Mechanistic Insights : Another study focused on the molecular docking of oxadiazoles with topoisomerase I, revealing strong binding affinities that correlate with their cytotoxic activities against cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The 1-methylpyrrole group in the target compound may confer distinct electronic properties compared to trifluoromethylpyrazole () or thiophene (). Pyrrole’s electron-rich nature could enhance π-π stacking in biological targets, whereas CF3 groups improve metabolic stability .

Antibacterial and Plant Resistance Effects

  • 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole ():
    • Demonstrated superior antibacterial activity against Xanthomonas oryzae (Xoo), reducing rice bacterial leaf blight by 64–86% via inhibition of exopolysaccharide (EPS) biosynthesis genes (gumB, gumG) .
    • Enhanced chlorophyll retention (vs. commercial agents) and upregulated plant defense enzymes (SOD, POD) .
  • However, the absence of a fluorophenyl group might reduce specificity for Xoo targets .

Antimicrobial and Anti-inflammatory Activity

  • 4-(4-Bromophenyl)-1,3,4-oxadiazole Derivatives ():
    • Compounds with chlorophenyl or dimethoxyphenyl groups exhibited anti-inflammatory activity (59.5–61.9%), comparable to indomethacin .
    • Thiophene-containing derivatives showed broad-spectrum antimicrobial activity against S. aureus and E. coli .
  • Target Compound :
    • The 1-methylpyrrole substituent may modulate anti-inflammatory activity by interacting with COX enzymes, though its efficacy likely depends on substituent positioning .

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 3.85 (s, 3H, pyrrole-CH₃), δ 4.62 (s, 2H, -SCH₂-), δ 7.2–7.8 (m, Ar-H)
HRMS[M+H]⁺ = 417.04 (C₁₉H₁₇BrN₄OS)

Q. Table 2: Fungicidal Activity of Structural Analogues

CompoundSubstituentInhibition (%) at 50 μg/mL (S. sclerotiorum)
5g 4-Bromobenzyl78
5e 3-Chlorobenzyl65
5a Benzyl42

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.